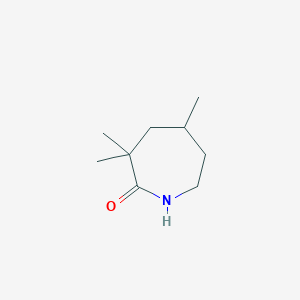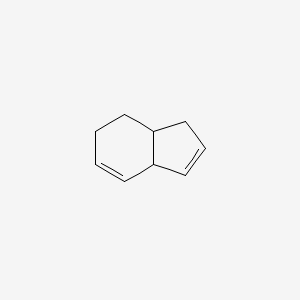
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylbuta-1,3-dien-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate diene compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-methylbuta-1,3-diene in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various substrates, facilitating reactions such as phosphorylation and dephosphorylation. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate
- Diethyl {[3-buten-1-yl(ethoxy)phosphoryl]methyl}phosphonate
Uniqueness
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate is unique due to its specific diene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
7158-34-1 |
|---|---|
Molekularformel |
C9H17O3P |
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H17O3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5,8H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
VQDQFTJIHFDTMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=C(C)C=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





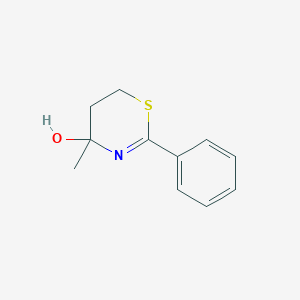
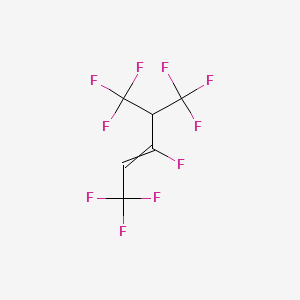
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
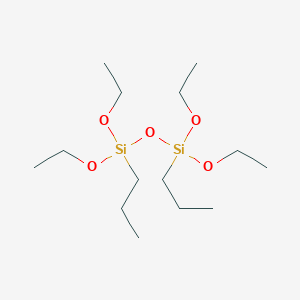

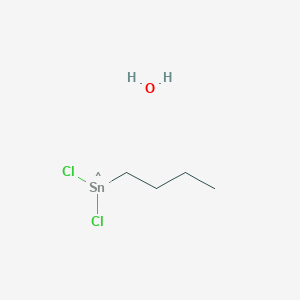
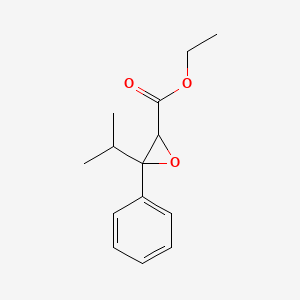
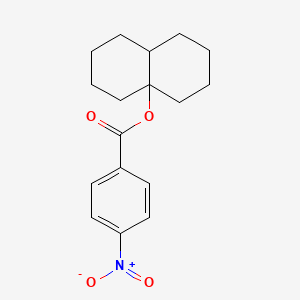
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
